Diphenyl sulfoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Oxidation Reagent

Diphenyl sulfoxide can act as an oxidant, transferring an oxygen atom to various substrates. This property makes it useful in numerous reactions, including:

- Sulfide to Sulfoxide Conversion: Diphenyl sulfoxide, often in conjunction with a stronger electrophilic reagent like triflic anhydride (Tf₂O), can oxidize sulfides (R-S-R) to sulfoxides (R-S(O)-R) []. This reaction is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules containing the sulfoxide functional group.

Hydroxyl Activator

Diphenyl sulfoxide can also function as a hydroxyl activator, enhancing the reactivity of hydroxyl groups (OH) in organic molecules. This activation is particularly useful in:

- Glycosylation Reactions: When combined with activators like Tf₂O, diphenyl sulfoxide can activate glycosyl donors, facilitating the formation of glycosidic bonds. This is crucial in the synthesis of complex carbohydrates, including those with potential applications in drug development and materials science [].

While these are the primary applications of diphenyl sulfoxide in scientific research, ongoing research explores its potential in other areas, including:

- Chiral Auxiliary: Diphenyl sulfoxide can be used as a chiral auxiliary in certain organic reactions, influencing the product's stereochemistry [].

- Medicinal Chemistry: Some studies suggest potential applications of diphenyl sulfoxide derivatives in medicinal chemistry, although further research is necessary [].

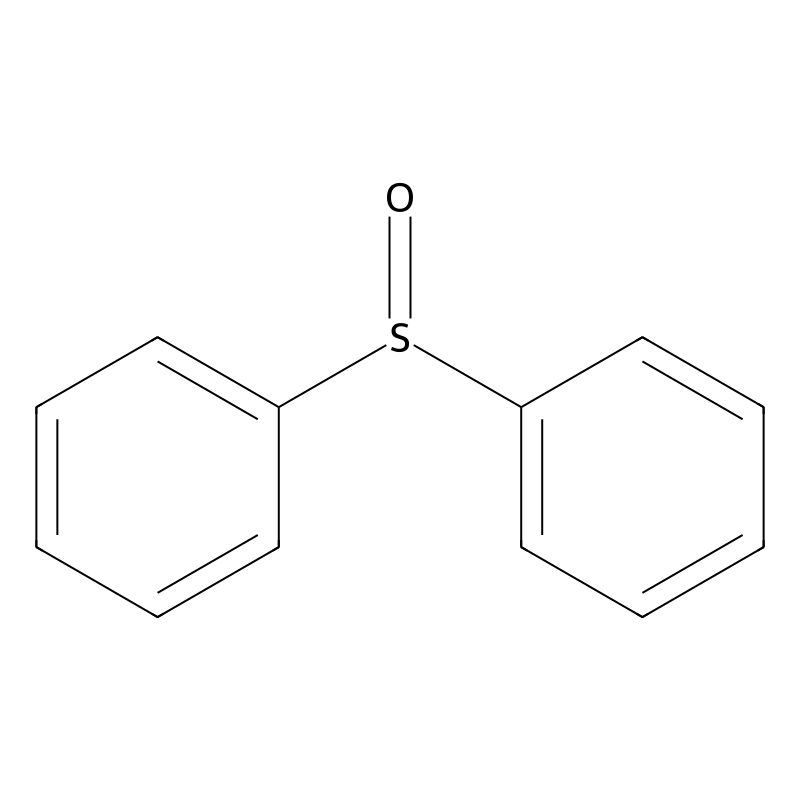

Diphenyl sulfoxide is an organosulfur compound with the chemical formula and a molecular weight of approximately 202.27 g/mol. It is characterized by a sulfoxide functional group, which consists of a sulfur atom bonded to an oxygen atom and two phenyl groups. This compound is known for its unique properties, including being a polar aprotic solvent and exhibiting significant reactivity in various

Diphenyl sulfoxide's mechanism of action in glycosylation reactions involves its ability to activate electrophilic reagents. The sulfoxide group acts as a Lewis base, donating its lone pair of electrons to the electrophilic reagent, making it more reactive towards the sugar donor. This activated donor then readily forms a glycosidic bond with the sugar acceptor [].

- Skin and eye irritant: Exposure to DPS can cause skin irritation and eye redness or watering.

- Potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.

- Combustible: DPS can burn, releasing harmful fumes [].

Safety precautions:

- Wear personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling DPS.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

- Oxidation of Diphenyl Sulfide: Diphenyl sulfoxide can be synthesized by the oxidation of diphenyl sulfide using oxidants such as hydrogen peroxide or via copper-catalyzed aerobic oxidation .

- Reactions with Halogens: It reacts with bromine in acetic acid, leading to the formation of brominated products while regenerating diphenyl sulfoxide .

- Sulfoxide Transfer Reactions: Diphenyl sulfoxide can act as a sulfoxide transfer reagent in reactions mediated by Lewis acids, facilitating the conversion of sulfides to sulfoxides .

Diphenyl sulfoxide exhibits notable biological activities, including:

- Antimicrobial Properties: Some studies suggest that diphenyl sulfoxide possesses antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.

- Potential in Drug Development: Its ability to interact with biological systems positions it as a potential scaffold for drug development, particularly in targeting specific enzyme pathways.

Several methods have been developed for the synthesis of diphenyl sulfoxide:

- Oxidation of Diphenyl Sulfide:

- Sulfoxidation Reactions:

- Electrochemical Methods:

- Recent advancements have introduced electrochemical methods for synthesizing diphenyl sulfoxide, providing greener alternatives to traditional chemical processes.

Diphenyl sulfoxide has diverse applications across multiple fields:

- Solvent: Due to its polar aprotic nature, it is used as a solvent in organic synthesis and extraction processes.

- Reagent in Organic Chemistry: It serves as a reagent for various transformations, particularly in the synthesis of other organosulfur compounds.

- Pharmaceutical Industry: Its potential bioactivity makes it valuable in drug discovery and development processes.

Research into the interactions of diphenyl sulfoxide with other compounds has revealed insights into its reactivity and potential applications:

- Ion Clustering Studies: Investigations into how diphenyl sulfoxide interacts with lithium ions have shown that it can form stable ion clusters, which may have implications for its use in battery technology .

- Reactivity with Biological Molecules: Studies have explored how diphenyl sulfoxide interacts with various biomolecules, shedding light on its potential role in biological systems.

Diphenyl sulfoxide shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Diphenyl sulfide | Precursor to diphenyl sulfoxide; less polar | |

| Dimethyl sulfoxide | Highly polar aprotic solvent; widely used | |

| Methyl phenyl sulfone | Contains a sulfone group; more oxidized than diphenyl sulfoxide | |

| Phenyl methyl sulfide | Similar structure but lacks the oxygen atom |

Uniqueness of Diphenyl Sulfoxide

Diphenyl sulfoxide's unique combination of two phenyl groups attached to a sulfur-oxygen moiety distinguishes it from other similar compounds. This configuration contributes to its specific solubility characteristics and reactivity patterns, making it particularly useful in organic synthesis and as a solvent. Its dual aromatic nature also influences its interaction with biological systems, setting it apart from simpler organosulfur compounds like dimethyl sulfoxide or diphenyl sulfide.

Diphenyl sulfoxide, with the molecular formula C12H10OS, represents an important organosulfur compound featuring a sulfinyl functional group connecting two phenyl rings [1]. This section provides a comprehensive analysis of its structural properties, focusing on molecular geometry, crystallographic data, and electronic characteristics that define its chemical behavior [2] [3].

Molecular Geometry and Crystallography

Diphenyl sulfoxide exists as white to slightly brownish-yellow crystals or powder with a melting point range of 69-71°C and a boiling point of 206-208°C at 13 mmHg [4]. The compound has a molecular weight of 202.27 g/mol and possesses a distinctive three-dimensional structure characterized by a pyramidal arrangement around the sulfur atom [5]. The overall molecular geometry is significantly influenced by the presence of the sulfinyl group (S=O) and the two attached phenyl rings, which adopt specific orientations to minimize steric interactions [3] [6].

X-ray Diffraction Studies

X-ray diffraction analyses have provided valuable insights into the crystal structure of diphenyl sulfoxide [1]. The compound crystallizes in a well-defined arrangement where the molecules align with the sulfur-oxygen bonds oriented in specific directions within the crystal lattice [7]. Crystallographic studies reveal that diphenyl sulfoxide molecules in the solid state are very slightly distorted from Cs point-group symmetry, with the phenyl rings rotated from the symmetric position by approximately 0.3 degrees [17].

In the crystal structure, the sulfur-oxygen bonds align predominantly along the crystallographic axes, which has been confirmed through polarized single crystal measurements [17]. These measurements have shown that when X-ray e-vector is aligned with the S=O bond (at θ = 0°), certain spectral features become more intense, suggesting transitions corresponding to the sulfur-oxygen bond character [17]. This alignment of molecules in the crystal structure contributes to the overall stability and packing arrangement of diphenyl sulfoxide in the solid state [1] [7].

Bond Angles and Internuclear Distances

The molecular structure of diphenyl sulfoxide features a pyramidal sulfur center with distinctive bond angles and distances that reflect its electronic configuration [16]. The sulfur atom exhibits a tetrahedral electron-pair geometry with a trigonal pyramidal shape due to the presence of a lone pair of electrons [16]. This arrangement results in a sum of angles at sulfur of approximately 306°, significantly less than the 360° expected for a planar structure [16].

Key structural parameters of diphenyl sulfoxide include:

| Bond/Angle | Measurement |

|---|---|

| S-O bond length | 1.4794(11) Å |

| C-S-C bond angle | 91.76(7)° |

| O-S-C bond angle | 106.54(7)° |

| Dihedral angle between phenyl rings | 79.3(4)° |

The sulfur-oxygen bond in diphenyl sulfoxide (1.4794 Å) is relatively short compared to typical single bonds, indicating partial double bond character [10] [17]. This bond length is consistent with the resonance structures that contribute to the overall electronic distribution in the molecule [16]. The C-S-C bond angle of 91.76° is notably smaller than the ideal tetrahedral angle (109.5°), reflecting the influence of the lone pair on the sulfur atom and the steric requirements of the two phenyl rings [10] [16].

The internuclear distances between the sulfur atom and the carbon atoms of the phenyl rings typically range from 1.78 to 1.81 Å, which are characteristic of sulfur-carbon single bonds [10] [12]. These structural parameters collectively define the three-dimensional arrangement of diphenyl sulfoxide and influence its chemical reactivity and physical properties [3] [10].

Electronic Structure Analysis

The electronic structure of diphenyl sulfoxide is characterized by a complex distribution of electron density that significantly influences its chemical behavior and reactivity [15]. The presence of the sulfinyl group creates a distinct electronic environment around the sulfur atom, with important implications for the compound's polarity and conformational preferences [16] [17].

Sulfur-Oxygen Bond Polarization

The sulfur-oxygen bond in diphenyl sulfoxide exhibits significant polarization, resulting in a substantial dipole moment of approximately 4.08 Debye [3]. This polarization arises from the intermediate nature of the S-O bond, which possesses characteristics between a dative bond and a polarized double bond [16]. The bond is best represented as having partial double bond character due to the donation of electron density into carbon-sulfur antibonding orbitals [16] [17].

Spectroscopic studies, particularly X-ray absorption spectroscopy, have provided detailed insights into the electronic structure of the sulfur-oxygen bond [17]. These studies reveal that the S-O bond involves multiple transitions, including a 1s → (S-O)σ* transition that is most intense when the X-ray e-vector aligns with the sulfur-oxygen bond, and a 1s → (S-O)π* transition that shows different polarization dependence [17]. The presence of these distinct transitions confirms the complex electronic nature of the sulfur-oxygen bond in diphenyl sulfoxide [15] [17].

Density functional theory (DFT) calculations have further elucidated the electronic structure of diphenyl sulfoxide, revealing that the sulfur atom carries a partial positive charge while the oxygen atom bears a partial negative charge [26] [27]. This charge distribution creates an electrostatic aspect to the S-O interaction, contributing significantly to the dipolar character of the molecule [16]. The calculated activation energies for reactions involving diphenyl sulfoxide, such as oxidation reactions, reflect the electronic properties of the sulfur-oxygen bond and its susceptibility to nucleophilic attack [27].

Conformational Dynamics

Diphenyl sulfoxide exhibits interesting conformational dynamics due to the pyramidal nature of the sulfur center and the rotational flexibility of the phenyl rings [23]. The energy barrier for inversion at the sulfur center is sufficiently high that sulfoxides are optically stable near room temperature, allowing for the isolation of enantiomers when the two substituents on sulfur are different [16]. This stereochemical stability is a direct consequence of the electronic structure of the sulfur atom, particularly the presence of the lone pair of electrons [16] [23].

The conformational preferences of diphenyl sulfoxide are influenced by several factors, including steric interactions between the phenyl rings, electronic effects related to the sulfur-oxygen bond, and crystal packing forces in the solid state [23]. Nuclear magnetic resonance (NMR) studies have shown that the preferred conformation involves a specific orientation of the phenyl rings relative to the central S-O bond plane [23]. In this arrangement, the dihedral angle between each ring and the central plane is optimized to balance conjugation effects and steric repulsions [23] [24].

Computational studies using molecular mechanics and quantum chemical methods have provided further insights into the conformational dynamics of diphenyl sulfoxide [26]. These calculations reveal that the energy landscape for rotation around the sulfur-carbon bonds features multiple minima corresponding to different stable conformations [24]. The barriers to rotation between these conformations are influenced by the electronic properties of the sulfur-oxygen bond and the steric requirements of the phenyl rings [23] [24].

The conformational flexibility of diphenyl sulfoxide plays a crucial role in its interactions with other molecules, particularly in its function as a ligand in coordination chemistry [19]. When diphenyl sulfoxide acts as a ligand, it can bind to metal centers through either the sulfur or oxygen atom, with the preferred binding mode depending on the electronic and steric properties of both the metal and the sulfoxide [19]. This conformational adaptability contributes to the versatility of diphenyl sulfoxide in various chemical applications [19] [23].

Conventional Synthetic Routes

Friedel-Crafts-Type Reactions

Friedel-Crafts reactions represent one of the classical approaches for diphenyl sulfoxide synthesis, though their application to sulfoxide preparation is less direct than traditional aromatic substitution reactions [1]. The conventional Friedel-Crafts methodology typically involves the use of sulfur-containing electrophiles in the presence of Lewis acid catalysts.

Historical approaches have utilized sulfur dichloride or sulfur oxychloride as electrophilic sulfur sources in the presence of aluminum chloride catalysts [2] [3]. The reaction of diphenyl sulfide with gaseous chlorine in the presence of not less than 1 mol of water has been documented as a method for diphenyl sulfoxide production, operating under controlled temperature conditions ranging from negative 10 degrees Celsius to 70 degrees Celsius [4].

A modification of the Friedel-Crafts approach involves the use of aryl sulfinyl chlorides as electrophilic partners. The synthesis of substituted diphenyl sulfides through Friedel-Crafts reactions using substituted benzenesulfenyl chloride with substituted benzenes in chlorinated alkane solvents has been reported [3]. These reactions employ Lewis acid catalysts such as anhydrous ferric chloride, anhydrous aluminum trichloride, titanium tetrachloride, and anhydrous boron trifluoride, operating at temperatures between negative 10 degrees Celsius and 70 degrees Celsius [3].

Catalytic Coupling Approaches

Catalytic coupling methodologies have emerged as versatile alternatives to traditional Friedel-Crafts reactions for diphenyl sulfoxide synthesis. The Suzuki-Miyaura cross-coupling reaction has been successfully adapted for sulfoxide synthesis, utilizing diphenyl sulfoxides as electrophilic coupling partners [5]. This approach involves carbon-sulfur bond cleavage under palladium-N-heterocyclic carbene catalysis, demonstrating good functional group compatibility and proceeding under mild conditions with yields up to 96 percent [5].

The coupling reactions show excellent tolerance for various functional groups, including fluoro, chloro, ether, hydroxyl, amide, cyano, keto, trimethylsilyl, and ester functionalities [5]. Notably, good regioselectivity for the electron-poor phenyl group is achieved when unsymmetrical diphenyl sulfoxides are employed as substrates [5]. The protocol demonstrates scalability, remaining effective at gram scale even with reduced catalyst loading [5].

Density functional theory calculations have provided mechanistic insights into these coupling reactions, indicating that the transformation proceeds through oxidative addition, transmetalation, and reductive elimination steps to provide the final coupling product [5].

Advanced Methodologies

Photocatalytic Oxidation of Diphenyl Sulfide

Photocatalytic oxidation represents a significant advancement in diphenyl sulfoxide synthesis, offering both environmental benefits and enhanced selectivity control. Titanium dioxide polymorphs play crucial roles in determining reaction selectivity and efficiency [6] [7].

Rutile titanium dioxide demonstrates exceptional performance in photocatalytic diphenyl sulfoxide synthesis. Complete conversion of diphenyl sulfide is achieved after only 15 minutes of irradiation, with nearly 100 percent selectivity to diphenyl sulfoxide [6] [7]. The reaction employs xenon lamp irradiation with a 320 nanometer cut-off filter, using hydrogen peroxide as the oxidant at concentrations of 2 millimol per cubic decimeter [6].

The apparent quantum efficiency for diphenyl sulfide to diphenyl sulfoxide conversion within the first 15 minutes of irradiation reaches values greater than or equal to 2 percent [6]. This efficiency represents a substantial improvement over previously reported photocatalytic systems where product concentrations remained below detection limits in the absence of hydrogen peroxide [6].

Anatase titanium dioxide, while less selective for sulfoxide formation, achieves complete conversion of diphenyl sulfide after 45 to 60 minutes of irradiation [6]. However, anatase primarily produces diphenyl sulfone rather than the desired sulfoxide, making it less suitable for selective sulfoxide synthesis [6] [7].

The mechanistic understanding reveals that photocatalytic oxidation at rutile proceeds exclusively under illumination, with no conversion observed in dark conditions [6]. This contrasts with anatase, which can catalyze the reaction both photocatalytically and in the dark [6].

Process Optimization Using Hydrogen Peroxide

Hydrogen peroxide has emerged as the preferred oxidant for diphenyl sulfoxide synthesis due to its environmental compatibility and high active oxygen content [8] [9]. Comprehensive process optimization studies have identified critical parameters affecting reaction efficiency and selectivity.

Phosphotungstic acid catalysis represents an optimized approach for diphenyl sulfoxide synthesis using hydrogen peroxide [8] [10]. Semi-batch mode operation at 75 degrees Celsius provides excellent control over the exothermic oxidation reaction [8]. The process achieves 90 percent conversion of diphenyl sulfide within 15 minutes, demonstrating remarkable efficiency [11].

Metal-free oxidation protocols using hydrogen peroxide in glacial acetic acid have been developed as environmentally benign alternatives [9]. These systems achieve 90 to 99 percent yields of diphenyl sulfoxide at room temperature within 120 minutes [9]. The reaction demonstrates high selectivity, with minimal over-oxidation to sulfone products [9].

Optimization studies reveal that hydrogen peroxide concentration is critical, with at least 8 millimol required for complete conversion [9]. However, excessive hydrogen peroxide concentrations do not improve conversion or selectivity, due to competing decomposition reactions [9]. The large excess requirement results from hydrogen peroxide decomposition in acidic media, though the released oxygen plays minimal role in the oxidation process [9].

Kinetic investigations demonstrate that the oxidation follows second-order kinetics and is not acid-catalyzed [9]. The reaction times remain constant despite increased acidity through trichloroacetic acid addition [9]. Mechanistic studies suggest that the oxidation involves electrophilic attack of peroxide oxygen on the sulfide sulfur atom [9].

Green Chemistry Perspectives

Solvent-Free Syntheses

Solvent-free methodologies represent a significant advancement toward sustainable diphenyl sulfoxide synthesis, eliminating the environmental burden associated with organic solvents while often enhancing reaction efficiency.

Heterogeneous catalysis under solvent-free conditions has been successfully implemented using various catalyst systems [12] [13]. Manganese-zinc oxide spinel nanoparticles (Mn2ZnO4) synthesized by sol-gel methodology demonstrate excellent performance in solvent-free sulfoxide synthesis [13]. These 15 nanometer spinel nanoparticles catalyze the selective oxidation of diphenyl sulfide to sulfoxide at ambient temperature using hydrogen peroxide as the oxidant [13].

The solvent-free approach using spinel catalysts offers several advantages including rapid reaction rates, low cost, environmental friendliness, and high yields [13]. The methodology demonstrates broad substrate scope, efficiently converting both aromatic and aliphatic sulfides to their corresponding sulfoxides [13].

Mechanochemical approaches have also been explored for solvent-free diphenyl sulfoxide synthesis [14]. Ball milling techniques can enhance selectivity to diphenyl sulfoxide by using reduced numbers of milling balls, though conversion rates may decrease with prolonged reaction times [14].

Catalytic systems based on immobilized metal complexes on solid supports provide additional solvent-free options. These heterogeneous catalysts can be easily recovered and reused while maintaining high activity and selectivity for sulfoxide formation.

Catalyst Design for Improved Selectivity

Advanced catalyst design strategies focus on achieving precise control over sulfoxide versus sulfone selectivity, representing a critical challenge in diphenyl sulfoxide synthesis.

Heteropolytungstate-based catalysts have been specifically designed for selective diphenyl sulfoxide formation [15] [11]. Nickel salts of Keggin heteropolytungstates with the general formula Ni(x)H(y)PW(12-y)O(39) or Ni(x)H(y)SiW(12-y)O(40) demonstrate remarkable selectivity control [15]. These materials, when supported on modified clay minerals such as pillared layered clay and porous clay heterostructures, maintain their structural properties while enhancing accessibility [15].

The nickel heteropolytungstate catalyst Ni3PW11NiO40H achieves 90 percent conversion of diphenyl sulfide within 15 minutes at 75 degrees Celsius, with 100 percent sulfone selectivity after 3 hours [15]. However, supported variants show enhanced sulfoxide selectivity, with Ni2SW12O40/PCH demonstrating 87 percent conversion and 88.9 percent sulfoxide selectivity [15].

Catalyst reusability studies demonstrate that these materials maintain similar activity and selectivity through multiple reaction cycles [15]. The ability to tune selectivity through support modification and reaction conditions provides valuable tools for optimizing diphenyl sulfoxide production.

Titanium dioxide modification strategies have been extensively investigated for selectivity enhancement [16] [17]. Doping with vanadium, zinc, and tin influences the anatase-to-rutile phase composition, which directly affects catalytic and photocatalytic activity [16] [17]. The presence of both anatase and rutile phases, characteristic of commercial P25 titanium dioxide, proves necessary for effective diphenyl sulfide oxidation to diphenyl sulfoxide [16] [17].

Phase composition control emerges as a critical design parameter, with rutile-containing samples showing superior activity in catalytic oxidation compared to pure anatase materials [16] [17]. The synergistic effect between anatase and rutile phases enables precise selectivity control through choice of reaction conditions and irradiation parameters [17].

| Method | Catalyst | Oxidant | Temperature (°C) | Time | Conversion (%) | Selectivity to Sulfoxide (%) | Solvent |

|---|---|---|---|---|---|---|---|

| Photocatalytic Oxidation - Rutile TiO2 | Rutile TiO2 (0.5 g/L) | H2O2 (2 mmol/L) | Room temp | 15 min | 100 | ~100 (15 min) | Acetonitrile |

| Photocatalytic Oxidation - Anatase TiO2 | Anatase TiO2 (0.5 g/L) | H2O2 (2 mmol/L) | Room temp | 45-60 min | 100 | Low (mainly sulfone) | Acetonitrile |

| Catalytic Oxidation - Anatase TiO2 | Anatase TiO2 (0.5 g/L) | H2O2 (2 mmol/L) | Room temp | 3 hours | Lower than photocatalytic | Low (mainly sulfone) | Acetonitrile |

| Phosphotungstic Acid Catalysis | Phosphotungstic Acid | H2O2 | 75 | Not specified | 90 | Not specified | Not specified |

| Hydrogen Peroxide/Glacial Acetic Acid | None (Metal-free) | H2O2 (8 mmol) | Room temp | 120 min | 90-99 | 100 | Glacial acetic acid |

| Fenton Process | Fe2+ (0.2 mmol/L) | H2O2 (2 mmol/L) | Room temp | Not specified | High | High | Aqueous |

| Nickel Heteropolytungstate | Ni3PW11NiO40H | H2O2 (aqueous) | 75 | 15 min | 90 | 88.9 | Not specified |

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant